molecular formula C9H10N2O4 B2472881 N-methyl-2-(4-nitrophenoxy)acetamide CAS No. 20916-14-7

N-methyl-2-(4-nitrophenoxy)acetamide

Cat. No.: B2472881
CAS No.: 20916-14-7
M. Wt: 210.189
InChI Key: JPBSEPMSDPWLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(4-nitrophenoxy)acetamide: is an organic compound with the molecular formula C9H10N2O4 It is characterized by the presence of a nitrophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with N-methylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Dissolve 4-nitrophenol in a suitable solvent such as ethanol or methanol.

    Step 2: Add N-methylacetamide to the solution.

    Step 3: Introduce a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture.

    Step 4: Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours.

    Step 5: After completion of the reaction, cool the mixture and isolate the product by filtration or extraction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of N-methyl-2-(4-aminophenoxy)acetamide.

    Reduction: Formation of N-methyl-2-(4-aminophenoxy)acetamide.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: N-methyl-2-(4-nitrophenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.

Medicine: this compound has potential applications in drug development. It is explored for its antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to undergo chemical transformations also contributes to its versatility in different applications.

Comparison with Similar Compounds

  • N-methyl-2-(4-aminophenoxy)acetamide
  • N-methyl-2-(4-chlorophenoxy)acetamide
  • N-methyl-2-(4-bromophenoxy)acetamide

Comparison: N-methyl-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., amino, chloro, bromo), the nitro group enhances its potential for specific applications, such as in medicinal chemistry and materials science.

Properties

IUPAC Name

N-methyl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-9(12)6-15-8-4-2-7(3-5-8)11(13)14/h2-5H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBSEPMSDPWLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.